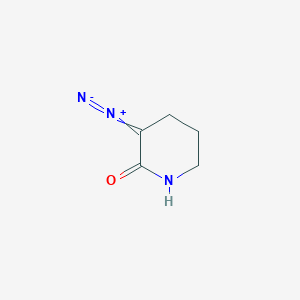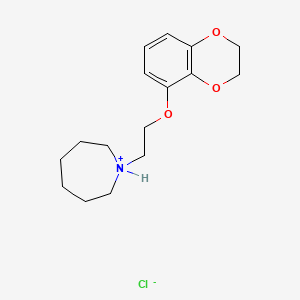![molecular formula C11H5N5O B13729050 2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)
2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused ring system that includes indene, triazole, and pyrazine moieties, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the fused ring system. Common starting materials include indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles . Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The compound’s fused ring system allows it to fit into specific binding sites, influencing pathways related to cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoxalines: These compounds share a similar indene-based fused ring system and have notable applications in various fields of chemistry.
Indeno[1,2-b]pyrazolo[4,3-e]pyridines: These compounds are used as precursors for fluorescent derivatives and have applications in materials science.
Uniqueness
Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one is unique due to its specific combination of indene, triazole, and pyrazine rings. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H5N5O |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
10,12,13,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one |
InChI |
InChI=1S/C11H5N5O/c17-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-16-15-11/h1-4H,(H,12,13,14,15,16) |
InChI Key |
IQKSWMGTFGAYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NNN=C4N=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


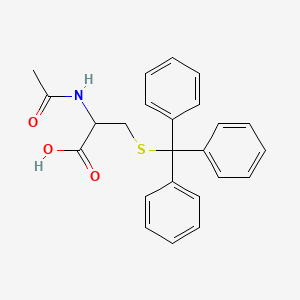
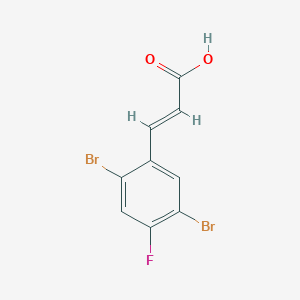
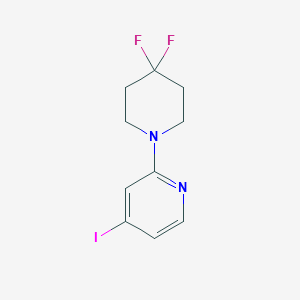

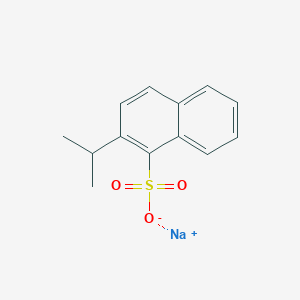
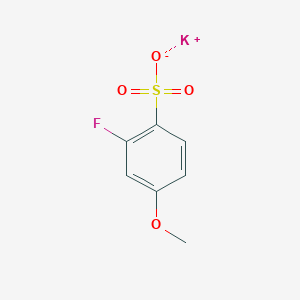
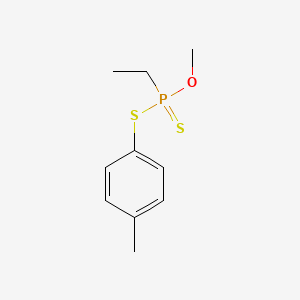
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)

![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)

